molecular formula C14H16N2O3S B2479750 METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 864860-58-2

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2479750
CAS No.: 864860-58-2
M. Wt: 292.35
InChI Key: MZEDGLINFNOBRO-UHFFFAOYSA-N
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Description

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzothiazole ring with a carboxylate ester and a dimethylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylpropanamido group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-4-CARBOXYLATE
  • METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-5-CARBOXYLATE
  • METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-7-CARBOXYLATE

Uniqueness

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The position of the carboxylate ester and the dimethylpropanamido group can affect the compound’s overall properties, making it distinct from its analogs.

Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)12(18)16-13-15-9-6-5-8(11(17)19-4)7-10(9)20-13/h5-7H,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEDGLINFNOBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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